molecular formula C11H13BrO B3110895 [(3-Bromocyclobutoxy)methyl]benzene CAS No. 1807941-88-3

[(3-Bromocyclobutoxy)methyl]benzene

Cat. No.: B3110895
CAS No.: 1807941-88-3
M. Wt: 241.12
InChI Key: UVNCCVPQXGEHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Bromocyclobutoxy)methyl]benzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . It is a derivative of benzene, where a bromocyclobutoxy group is attached to the benzene ring via a methylene bridge. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromocyclobutoxy)methyl]benzene typically involves the reaction of bromocyclobutanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromocyclobutoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents under reflux conditions.

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclobutylmethanol derivatives.

Scientific Research Applications

[(3-Bromocyclobutoxy)methyl]benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromocyclobutoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The cyclobutoxy group can influence the reactivity and stability of the compound through steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chlorocyclobutoxy)methyl]benzene
  • [(3-Fluorocyclobutoxy)methyl]benzene
  • [(3-Iodocyclobutoxy)methyl]benzene

Uniqueness

[(3-Bromocyclobutoxy)methyl]benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-bromocyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNCCVPQXGEHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-88-3
Record name rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Bromocyclobutoxy)methyl]benzene
Reactant of Route 2
[(3-Bromocyclobutoxy)methyl]benzene
Reactant of Route 3
Reactant of Route 3
[(3-Bromocyclobutoxy)methyl]benzene
Reactant of Route 4
Reactant of Route 4
[(3-Bromocyclobutoxy)methyl]benzene
Reactant of Route 5
[(3-Bromocyclobutoxy)methyl]benzene
Reactant of Route 6
Reactant of Route 6
[(3-Bromocyclobutoxy)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.